molecular formula C9H12N2O6 B12394831 [5'-13C]uridine

[5'-13C]uridine

Cat. No.: B12394831
M. Wt: 245.19 g/mol
InChI Key: DRTQHJPVMGBUCF-GYMNKEIPSA-N
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Description

Rationale for [5'-13C]Uridine as a Probing Agent in Biological Systems

Uridine (B1682114) is a fundamental pyrimidine (B1678525) nucleoside that plays multiple critical roles in cellular physiology. It is a primary building block for the synthesis of Ribonucleic Acid (RNA) and is central to the pyrimidine salvage pathway, which recycles nucleosides to generate nucleotides. nih.govelte.hu Beyond its role in nucleic acid synthesis, uridine metabolism is deeply integrated with central carbon metabolism. jourdainlab.org The ribose sugar component of uridine can be salvaged and funneled into the pentose (B10789219) phosphate (B84403) pathway (PPP), while the uracil (B121893) base is catabolized separately. jourdainlab.orgfrontiersin.org Uridine and its phosphorylated derivatives, like Uridine Triphosphate (UTP), are also essential for the synthesis of glycogen (B147801) and glycoproteins. nih.govelte.hu

The use of [5'-¹³C]uridine as a tracer is specifically designed to exploit these metabolic connections. By labeling the C5' position on the ribose moiety, researchers can precisely track the fate of the sugar backbone of uridine after it enters a cell. This approach helps answer several key questions:

Contribution to Nucleotide Pools: It allows direct measurement of how much exogenous uridine is incorporated into RNA and other nucleotides, such as UTP and Cytidine (B196190) Triphosphate (CTP). nih.govmedchemexpress.com

Ribose Salvage and Utilization: It reveals the extent to which the ribose from uridine is salvaged and utilized in other metabolic pathways. The ¹³C label can be tracked as it enters the PPP, a pathway crucial for generating NADPH (for reductive biosynthesis and antioxidant defense) and precursors for nucleotide synthesis. jourdainlab.org

Alternative Energy Source: Studies have shown that in certain conditions, such as glucose-limited environments found in some tumors, cells can use the ribose from uridine as a fuel source by channeling it into glycolysis to produce ATP. mdpi.comjourdainlab.org Tracing the ¹³C from [5'-¹³C]uridine into glycolytic and TCA cycle intermediates provides direct evidence of this metabolic flexibility.

A notable application of this technique was demonstrated in studies of pancreatic ductal adenocarcinoma (PDAC), a cancer known for its resistance to chemotherapy. mdpi.com Researchers used uridine fully labeled in its ribose moiety ([¹³C₅]uridine) to trace its metabolic fate. The findings confirmed that PDAC cells actively utilize uridine not only for nucleotide synthesis but also as a significant source for both ribosylation and energy production. mdpi.com

Metabolite ClassLabeled Metabolites Detected (Isotopologues)Metabolic Pathway Implicated
Adenine (B156593) NucleotidesATP (M+5), ADP (M+5), AMP (M+5)Ribosylation of adenine (salvage of uridine's ribose). mdpi.com
Nicotinamide (B372718) Adenine DinucleotideNAD⁺ (M+5, M+10)Ribosylation of adenine for NAD⁺ synthesis. mdpi.com
Glycolysis Intermediates¹³C-labeled intermediatesUtilization of ribose as an energy source via glycolysis. mdpi.com
Pentose Phosphate Pathway (PPP) Intermediates¹³C-labeled intermediatesProcessing of ribose through the PPP. mdpi.com
TCA Cycle Intermediates¹³C-labeled intermediatesAnaplerotic contribution of uridine-derived carbon to the TCA cycle. mdpi.com

The table summarizes findings from a study using [¹³C₅]uridine, where M+n indicates the incorporation of n ¹³C atoms from the tracer. mdpi.com The labeling patterns demonstrate the widespread distribution of uridine-derived carbon.

By providing a clear and quantitative map of how uridine is partitioned between anabolic (synthesis) and catabolic (energy-producing) pathways, [5'-¹³C]uridine serves as an invaluable probe for understanding cellular metabolism in both health and disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O6

Molecular Weight

245.19 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i3+1

InChI Key

DRTQHJPVMGBUCF-GYMNKEIPSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[13CH2]O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Synthesis Strategies and Isotopic Labeling Approaches for 5 13c Uridine

Chemo-Enzymatic Synthesis of Uridine (B1682114) and its ¹³C-Labeled Derivatives

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis, offering an efficient and scalable route to isotopically labeled nucleosides. researchgate.netresearchgate.net This hybrid approach is particularly advantageous for producing complex molecules like ¹³C-labeled uridine, overcoming challenges associated with purely chemical methods, such as low yields and difficult stereoselective steps. researchgate.netnih.gov

A common chemo-enzymatic strategy involves the synthesis of an isotopically labeled nucleobase or ribose sugar through chemical methods, followed by enzymatic coupling to form the desired nucleoside or nucleotide. researchgate.netresearchgate.net For instance, a labeled uracil (B121893) nucleobase can be enzymatically coupled with a specifically ¹³C-labeled ribose, often derived from precursors like ¹³C-D-glucose, using enzymes from the pentose (B10789219) phosphate (B84403) pathway. researchgate.netnih.gov

Enzymatic Step Enzyme Function Reference
Glucose to PRPPMultiple (e.g., Hexokinase, G6P Dehydrogenase)Converts labeled glucose into the ribose precursor PRPP nih.gov
PRPP + Uracil to UMPUracil PhosphoribosyltransferaseForms the nucleoside monophosphate nih.gov
UMP to UDPUMP KinaseFirst phosphorylation researchgate.net
UDP to UTPNucleoside Diphosphate (B83284) KinaseSecond phosphorylation nih.gov

Atom-Specific Labeling Techniques for Ribose and Nucleobase Moieties

Atom-specific labeling allows researchers to place an isotopic label at a precise position within a molecule. This is crucial for simplifying complex NMR spectra and for studying specific structural or dynamic features of nucleic acids. nih.govnih.gov Both the ribose and nucleobase moieties of uridine can be selectively labeled with ¹³C.

For labeling the ribose ring, ¹³C-D-glucose is a common starting material in biosynthetic approaches. nih.gov Depending on which carbon atom of the glucose is labeled, specific positions in the resulting ribose can be enriched with ¹³C. For example, feeding organisms like Methylophilus methylotrophus with ¹³C-methanol provides a cost-effective method for uniformly labeling cellular components, from which the ribose can be harvested. oup.com

Labeling the pyrimidine (B1678525) base of uridine can be achieved through chemical synthesis using simple, commercially available labeled precursors. thieme-connect.comnih.gov For instance, (6-¹³C)pyrimidine phosphoramidites have been synthesized and used as building blocks in chemical RNA synthesis. acs.org De novo biosynthesis pathways also allow for atom-specific labeling of the nucleobase using precursors like ¹³C-sodium bicarbonate and ¹³C/¹⁵N-L-serine. nih.gov

Precursor Labeled Position(s) in Uridine Approach Reference
[¹³C₆]glucoseC1', C2', C3', C4', C5' (uniform)Biosynthesis/Enzymatic nih.govnih.gov
[3-¹³C]-pyruvateC1' (42%), C5' (95%), C5 of base (~98%)Biosynthesis in DL323 cells nih.gov
¹³C-Formic AcidC8 of purinesChemical Synthesis nih.gov
¹³C-Sodium Bicarbonate (NaH¹³CO₃)C6 of purinesBiosynthesis nih.gov

Preparation of [5'-¹³C]Uridine and Related Labeled Precursors (e.g., UTP-¹³C)

The preparation of [5'-¹³C]uridine and its activated triphosphate form, [5'-¹³C]UTP, is a critical step for its subsequent use in nucleic acid synthesis. The 5'-position is often targeted for labeling because it is directly involved in the phosphodiester backbone of nucleic acids.

A general and effective method for producing labeled ribonucleoside triphosphates (rNTPs) involves growing bacteria on a ¹³C-enriched medium. oup.com The total nucleic acids are then harvested from the cells and enzymatically degraded into their constituent nucleoside monophosphates (NMPs). The resulting mixture of NMPs, including [¹³C]UMP, is then separated and subjected to enzymatic phosphorylation to yield the corresponding triphosphates. This process can be scaled up to produce the milligram quantities of labeled rNTPs required for synthesizing an NMR sample. oup.com

The chemo-enzymatic approach also provides a scalable and reliable route to labeled UTP. researchgate.net As described previously, this involves synthesizing the labeled nucleobase or sugar chemically and then using a series of enzymatic reactions to build the complete nucleotide. The final phosphorylation from NMP to NTP is a key step, and its progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure complete conversion. oup.com

Strategies for Incorporating [5'-¹³C]Uridine into Nucleic Acids for Research Applications

Once [5'-¹³C]uridine is converted into a suitable precursor, typically [5'-¹³C]UTP or a [5'-¹³C]uridine phosphoramidite (B1245037), it can be incorporated into RNA or DNA strands. These labeled nucleic acids are invaluable tools for investigating molecular structure, dynamics, and interactions using NMR spectroscopy. silantes.comeurisotop.com

Two primary strategies are used for this incorporation:

Enzymatic Synthesis (In Vitro Transcription): This method is widely used for preparing labeled RNA molecules. nih.govisotope.com It employs a DNA template, T7 RNA polymerase, and a mixture of ribonucleoside triphosphates (rNTPs), where [5'-¹³C]UTP replaces the unlabeled UTP. This approach is highly efficient for synthesizing large RNA molecules (often >50 nucleotides) in milligram quantities. eurisotop.comisotope.com It allows for nucleotide-specific labeling, where all uridine residues in the RNA sequence will carry the ¹³C label. nih.gov

Chemical Solid-Phase Synthesis: This technique uses phosphoramidite chemistry to build an oligonucleotide step-by-step on a solid support. nih.govnih.gov To incorporate [5'-¹³C]uridine, a corresponding [5'-¹³C]uridine phosphoramidite building block is required. The major advantage of this method is the ability to achieve site-specific labeling, meaning the labeled nucleoside can be placed at any desired position within the nucleic acid sequence. nih.goveurisotop.com This is particularly useful for studying local dynamics or specific interaction sites. However, the efficiency of chemical synthesis typically limits the practical length of the resulting oligonucleotides to around 55 nucleotides. nih.gov

Method Precursor Labeling Pattern Advantages Limitations Reference
In Vitro Transcription[5'-¹³C]UTPNucleotide-specificEfficient for long RNAs (>50 nt); produces large quantities.Cannot label a single, specific site. nih.govnih.govisotope.com
Solid-Phase Synthesis[5'-¹³C]Uridine PhosphoramiditeSite-specificAllows precise placement of the label at any position.Generally limited to shorter RNAs (<55 nt). nih.govnih.govacs.org

In addition to these in vitro methods, metabolic labeling strategies can be used where cells are fed labeled nucleosides, which are then naturally incorporated into cellular RNA. nih.gov This allows for the study of RNA synthesis, processing, and turnover within a living system. nih.gov

Methodological Frameworks for 5 13c Uridine Application in Biological Systems

Design of Stable Isotope Tracing Experiments Utilizing [5'-13C]Uridine

Stable isotope tracing using [5'-13C]uridine is a powerful technique to delineate the metabolic fate of the ribose moiety of uridine (B1682114) in various biological systems. The design of these experiments is critical for obtaining accurate and interpretable data on pathway activities and metabolic fluxes.

The selection of an appropriate experimental system is a foundational step in designing a [5'-13C]uridine tracing study. Both cell culture models and in vitro systems offer distinct advantages for investigating uridine metabolism.

Cell Culture Models: Adherent cell lines and suspension cultures are commonly used to study cellular metabolism under controlled conditions. Cancer cell lines, such as pancreatic and lung cancer cells, have been instrumental in demonstrating how uridine metabolism is altered in disease states. researchgate.net For instance, studies have utilized genetically identical pancreatic cancer cell lines with differing energy requirements to probe how metabolic shifts affect glucose allocation to glycan synthesis using 13C labeled glucose. biorxiv.org While not specific to [5'-13C]uridine, these models are readily adaptable for such tracing experiments. The choice of cell line should be guided by the specific biological question. For example, researchers might select cell lines known to have high rates of nucleotide synthesis or those with specific genetic mutations that could impact uridine metabolism.

In Vitro Systems: These systems, which can include isolated enzymes, organelles, or tissue slices, allow for the investigation of specific biochemical reactions in a more simplified and controlled environment than whole cells. nih.gov For example, acute brain slices have been used to analyze metabolic enrichment from 13C-labeled substrates. nih.gov Such a system could be employed with [5'-13C]uridine to study the initial steps of its metabolism within specific brain regions or cell types, minimizing the complexities of whole-animal studies.

A key consideration for both systems is the potential for metabolic reprogramming in culture. Cells grown in vitro may exhibit different metabolic phenotypes compared to their in vivo counterparts due to variations in nutrient availability and the tumor microenvironment. nih.gov Therefore, results from in vitro studies should be interpreted with caution and, when possible, validated in more complex systems.

The temporal dynamics of isotope incorporation are a critical aspect of experimental design, leading to two primary approaches: isotopic steady-state and non-steady-state (or dynamic) labeling. nih.gov

Isotopic Steady-State Labeling: This approach involves culturing cells in the presence of [5'-13C]uridine for a duration sufficient to achieve a constant level of isotope enrichment in the metabolites of interest. springernature.com Reaching a steady state allows for the quantification of relative pathway contributions to a particular metabolite pool. nih.gov The time required to reach isotopic steady state is dependent on the turnover rates of the metabolite pools; for example, glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates can take several hours. nih.gov For some metabolites, particularly those that are both synthesized de novo and taken up from the medium, achieving a true isotopic steady state in standard batch cultures can be challenging. nih.gov

Non-Steady-State (Dynamic) Labeling: This method involves collecting samples at multiple time points after the introduction of [5'-13C]uridine to capture the dynamic changes in isotope enrichment. nih.gov This approach can provide valuable information about the kinetics of metabolic pathways and absolute flux rates, especially when combined with metabolite concentration data. nih.gov Dynamic labeling is particularly useful for studying pathways with rapid turnover or for identifying metabolic bottlenecks. However, the interpretation of dynamic labeling data can be more complex and may require computational modeling. nih.gov

The choice between these two approaches depends on the specific research question. Steady-state analysis is often sufficient for determining relative pathway activities, while dynamic labeling is necessary for quantifying metabolic fluxes. nih.gov

The composition of the cell culture medium is a critical factor that can significantly influence the results of a [5'-13C]uridine tracing experiment.

Growth Media Composition: Standard culture media are complex mixtures of nutrients that can dilute the isotopic label and complicate data interpretation. nih.gov For instance, the presence of unlabeled uridine or other nucleosides in the medium will compete with [5'-13C]uridine for uptake and metabolism. To maximize labeling efficiency, it is often necessary to use custom-formulated media where the concentrations of relevant nutrients can be precisely controlled. nih.gov For example, experiments tracing the fate of 13C-labeled glucose often use glucose-free media supplemented with the labeled tracer. biorxiv.org Similarly, for [5'-13C]uridine tracing, a uridine-free medium would be ideal. The use of dialyzed fetal bovine serum can also help to reduce the concentration of unlabeled small molecules in the medium. biorxiv.org

Labeling Efficiency: The efficiency of labeling is influenced by several factors, including the concentration of the isotopic tracer, the rate of nutrient uptake by the cells, and the pool sizes of the metabolites being studied. nih.gov Optimizing the concentration of [5'-13C]uridine is a balance between achieving sufficient enrichment for detection and avoiding any potential toxic or off-target effects of high nucleoside concentrations. The duration of the labeling period also plays a crucial role in achieving the desired level of enrichment. researchgate.net

Below is an example of a data table that could be generated from a [5'-13C]uridine tracing experiment to assess labeling efficiency in different cell lines.

Cell Line[5'-13C]Uridine Concentration (µM)Labeling Duration (hours)% Enrichment in Intracellular UMP
Pancreatic Cancer Cell Line A1002485%
Pancreatic Cancer Cell Line B1002470%
Normal Pancreatic Duct Epithelial Cells1002492%

This table is a hypothetical representation of data that could be generated and is for illustrative purposes only.

Sample Preparation for Downstream Metabolomic Analysis

Proper sample preparation is paramount for obtaining high-quality data from metabolomic analyses of [5'-13C]uridine-labeled cells. The primary goals of sample preparation are to rapidly quench metabolic activity, efficiently extract metabolites, and remove interfering substances. uab.eduuab.edu

Quenching: This is the first and most critical step, aiming to instantly halt all enzymatic reactions to preserve the metabolic state of the cells at the time of collection. biorxiv.org A common method for quenching adherent cells is to rapidly wash them with ice-cold saline or phosphate-buffered saline before adding a cold solvent. nih.gov For suspension cultures, cells can be quickly separated from the medium by centrifugation at a low temperature. The most effective quenching methods often involve the use of liquid nitrogen to flash-freeze the cells. nih.gov

Extraction: Following quenching, metabolites are extracted from the cells. The choice of extraction solvent is crucial and depends on the physicochemical properties of the metabolites of interest. youtube.com A variety of solvent systems have been developed for metabolomics, with mixtures of methanol (B129727), acetonitrile, and water being commonly used to extract a broad range of polar metabolites, including nucleotides like uridine and its derivatives. youtube.com For example, a common extraction solution is a cold mixture of methanol and water. nih.gov It is important to optimize the extraction protocol to ensure complete recovery of the target metabolites. nih.gov

Internal Standards: The inclusion of internal standards during the extraction process is highly recommended to control for variability in sample handling and analysis. protocols.io For studies involving stable isotopes, using uniformly 13C-labeled cell extracts as an internal standard can be particularly effective. researchgate.net

The following table outlines a general workflow for sample preparation for the analysis of [5'-13C]uridine and its downstream metabolites.

StepProcedureRationale
1. Cell Harvesting & Quenching Rapidly wash cells with ice-cold PBS and immediately add liquid nitrogen to flash-freeze.To instantly stop all metabolic activity and preserve the in vivo metabolic profile.
2. Metabolite Extraction Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cell pellet. Vortex thoroughly.To lyse the cells and solubilize the intracellular metabolites.
3. Protein Precipitation Incubate the cell lysate at a low temperature (e.g., -20°C) to precipitate proteins.To remove proteins that can interfere with downstream analysis.
4. Centrifugation & Supernatant Collection Centrifuge the lysate at high speed and low temperature. Carefully collect the supernatant containing the metabolites.To separate the extracted metabolites from the cell debris and precipitated proteins.
5. Sample Drying & Reconstitution Dry the supernatant under vacuum. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.To concentrate the metabolites and prepare the sample for injection into the analytical instrument.

This table provides a generalized workflow and specific parameters may need to be optimized based on the experimental system and analytical platform.

Analytical Detection and Quantification of 5 13c Uridine and Its Labeled Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical environment of atomic nuclei. The presence of the 13C isotope at a specific position, such as the 5'-carbon of uridine (B1682114), allows for a range of specialized NMR experiments that can track the transformation of this labeled carbon through various metabolic pathways.

13C-NMR Applications in Uridine Metabolite Profiling

Direct 13C-NMR spectroscopy is highly effective for metabolite profiling due to the large chemical shift dispersion of 13C nuclei, which minimizes signal overlap compared to proton (1H) NMR. When [5'-13C]uridine is introduced into a biological system, the 13C label can be traced into downstream metabolites. For instance, the conversion of uridine to uridine monophosphate (UMP), uridine diphosphate (B83284) (UDP), and uridine triphosphate (UTP) will retain the 13C label at the 5'-position of the ribose. Furthermore, the incorporation of the labeled UMP into RNA can be monitored.

The chemical shift of the 5'-carbon in uridine and its phosphorylated derivatives is sensitive to the local chemical environment. This allows for the differentiation of these metabolites in a complex biological sample. The table below presents typical 13C chemical shifts for the carbons in uridine, providing a reference for identifying the labeled position.

Table 1: 13C NMR Chemical Shifts of Uridine Carbons.
Carbon AtomChemical Shift (ppm)
C1'88.1
C2'70.1
C3'74.1
C4'84.9
C5'61.1
C2152.2
C4164.6
C5102.5
C6141.6

Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

By observing the appearance of signals corresponding to the 13C-labeled 5'-carbon in different molecules, researchers can map the metabolic pathways of uridine. For example, the detection of a 13C signal at a chemical shift characteristic of the 5'-carbon of UTP would confirm the phosphorylation of the administered [5'-13C]uridine.

Advanced NMR Techniques for RNA Structure and Conformational Dynamics Studies (e.g., 13C Exchange NMR, CPMG Relaxation Dispersion)

Beyond metabolic profiling, site-specific 13C labeling is invaluable for studying the structure and dynamics of RNA molecules. Advanced NMR techniques such as 13C Exchange NMR and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can provide insights into conformational changes in RNA that occur on the microsecond to millisecond timescale.

13C Exchange NMR is used to study slow dynamic processes, such as the refolding of RNA between different stable conformations. By selectively labeling a specific site like the 5'-carbon of a uridine residue within an RNA sequence, the exchange between different structural states of that residue can be monitored.

CPMG Relaxation Dispersion is a powerful technique for probing faster conformational exchange processes. In a CPMG experiment, a series of refocusing pulses is applied, and the effective transverse relaxation rate (R2,eff) is measured as a function of the pulse frequency. If a nucleus is exchanging between two or more environments with different chemical shifts, this will lead to an increase in R2,eff at lower pulse frequencies. By fitting the resulting dispersion curve, kinetic and thermodynamic parameters of the exchange process can be extracted. The specific labeling with 13C at the 5'-position of uridine provides a sensitive probe for such dynamic events within an RNA molecule.

Benefits of Position-Specific Labeling for Enhanced NMR Resolution

Uniformly labeling an entire molecule with 13C can lead to complex NMR spectra due to 13C-13C scalar couplings, which can broaden signals and complicate analysis. Position-specific labeling, such as in [5'-13C]uridine, overcomes this issue by introducing a single 13C label at a defined position. This results in several key benefits:

Simplified Spectra: The absence of extensive 13C-13C couplings leads to sharper signals and simpler spectra, making it easier to identify and assign resonances.

Reduced Signal Overlap: In larger molecules like RNA, spectral overlap is a significant challenge. By only observing the signal from the specifically labeled site, this problem is greatly mitigated.

Targeted Information: Position-specific labeling allows researchers to focus on the behavior of a particular part of a molecule, providing targeted information about its structure, dynamics, or metabolic fate.

Mass Spectrometry (MS) for Isotope Tracing and Metabolite Quantification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. The incorporation of a 13C atom in [5'-13C]uridine results in a predictable mass shift, allowing for its differentiation from the unlabeled (12C) counterpart. This principle forms the basis of isotope tracing studies using MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of nucleosides and their metabolites, which are generally non-volatile, a derivatization step is typically required to increase their volatility. Common derivatization agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the [5'-13C]uridine and its metabolites can be separated by gas chromatography and detected by mass spectrometry. The mass spectrometer will detect the molecular ion and various fragment ions. The presence of the 13C label will result in a +1 Da shift in the mass of the molecular ion and any fragment ions containing the 5'-carbon. By monitoring these specific m/z values, the incorporation of the label into different metabolic pools can be traced and quantified.

Metabolic flux analysis (MFA) often utilizes GC-MS to measure the mass isotopomer distributions of metabolites, providing quantitative information about the rates of metabolic pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly versatile and sensitive technique that is well-suited for the analysis of non-volatile and polar compounds like nucleosides and nucleotides in complex biological matrices. The separation of metabolites is achieved by liquid chromatography, followed by detection and quantification using tandem mass spectrometry.

In an LC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion of [5'-13C]uridine) is selected and fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high specificity and sensitivity.

The use of stable isotope-labeled internal standards is a common practice in LC-MS/MS for accurate quantification. A technique known as Mass Isotopomer Ratio Analysis of U-13C Labeled Extracts (MIRACLE) utilizes uniformly 13C-labeled biological extracts as internal standards for the quantification of a wide range of metabolites. nih.gov This approach helps to correct for matrix effects and variations in instrument response.

The table below illustrates the expected mass shifts for [5'-13C]uridine and its key metabolites that would be observed in a mass spectrometry experiment.

Table 2: Expected Mass-to-Charge Ratios (m/z) for Unlabeled and [5'-13C] Labeled Uridine and its Metabolites in Mass Spectrometry.
CompoundChemical FormulaMonoisotopic Mass (Unlabeled)Monoisotopic Mass ([5'-13C] Labeled)Mass Shift (Da)
UridineC9H12N2O6244.0699245.0732+1.0033
Uridine Monophosphate (UMP)C9H13N2O9P324.0359325.0392+1.0033
Uridine Diphosphate (UDP)C9H14N2O12P2403.9995405.0028+1.0033
Uridine Triphosphate (UTP)C9H15N2O15P3483.9634484.9667+1.0033

Note: The presented masses are for the neutral molecules. The observed m/z in the mass spectrometer will depend on the ionization mode (e.g., [M+H]+ or [M-H]-).

By tracking the appearance of these mass-shifted compounds over time, researchers can gain detailed insights into the kinetics of uridine metabolism and its contribution to various cellular processes.

High-Resolution Mass Spectrometry for Isotopologue Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for tracing the metabolic fate of isotopically labeled compounds like [5'-13C]uridine. Its high resolving power and mass accuracy are essential for distinguishing between different isotopologues—molecules that differ only in their isotopic composition. scispace.com This capability allows researchers to precisely track the incorporation of the ¹³C label from [5'-13C]uridine into its downstream metabolites, providing a detailed view of pyrimidine (B1678525) metabolism. nih.govnih.gov

When [5'-13C]uridine enters a cell, it can be phosphorylated by uridine-cytidine kinases to form [5'-13C]uridine monophosphate ([5'-13C]UMP), which is subsequently converted to [5'-13C]uridine diphosphate ([5'-13C]UDP) and [5'-13C]uridine triphosphate ([5'-13C]UTP). nih.gov Each of these metabolites will have a mass that is approximately 1.00335 Da higher than its corresponding unlabeled (all-¹²C) counterpart due to the substitution of a single ¹²C atom with a ¹³C atom.

HRMS instruments, such as Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) and Orbitrap mass spectrometers, can easily resolve this small mass difference. scispace.comnih.gov For instance, FTICR-MS can achieve resolving powers of 400,000, which is more than sufficient to fully resolve ¹³C-isotopologues from all other elemental isotopologues, enabling the accurate determination of ¹³C fractional enrichment. scispace.com This precision is crucial for accurately quantifying the proportion of a metabolite pool that has become labeled over time.

The primary output of such an analysis is the isotopologue distribution, which details the relative abundance of the unlabeled metabolite (M+0), the singly labeled metabolite (M+1, from the [5'-13C] label), and any other isotopologues resulting from natural abundance or other metabolic processes. researchgate.net By analyzing this distribution, researchers can quantify the activity of specific metabolic pathways. For example, tracking the appearance of the ¹³C label in UTP provides a direct measure of the pyrimidine salvage pathway's contribution to the total UTP pool. nih.gov

Liquid chromatography (LC) is almost always coupled with HRMS (LC-HRMS) in these studies. nih.govnih.gov LC separates the complex mixture of cellular metabolites before they enter the mass spectrometer, reducing ion suppression and allowing for the clear detection and quantification of individual compounds like uridine, UMP, UDP, and UTP. youtube.com

Table 1: Theoretical Monoisotopic Masses of Unlabeled and [5'-13C]-Labeled Uridine and its Metabolites.
CompoundChemical Formula (Unlabeled)Monoisotopic Mass (Unlabeled, M+0)Monoisotopic Mass ([5'-13C]-Labeled, M+1)Mass Difference (Da)
UridineC₉H₁₂N₂O₆244.0695245.07291.0034
Uridine Monophosphate (UMP)C₉H₁₃N₂O₉P324.0358325.03921.0034
Uridine Diphosphate (UDP)C₉H₁₄N₂O₁₂P₂403.9994405.00281.0034
Uridine Triphosphate (UTP)C₉H₁₅N₂O₁₅P₃483.9630484.96641.0034

Data Processing and Bioinformatic Tools for ¹³C Enrichment Analysis

Following data acquisition by HRMS, sophisticated data processing and bioinformatic tools are required to translate the raw spectral data into meaningful biological insights. nih.gov This workflow is a cornerstone of stable isotope-resolved metabolomics (SIRM) and involves several critical steps to accurately determine ¹³C enrichment. scispace.commetabolomicsworkbench.org

The initial step involves processing the raw LC-HRMS data. This includes peak detection, retention time alignment across different samples, and feature quantification. youtube.comusamvcluj.ro The goal is to create a data matrix where each feature is defined by its mass-to-charge ratio (m/z), retention time, and intensity in each sample.

Once features are detected, the next crucial step is the analysis of isotopologue distributions to calculate the fractional enrichment of ¹³C in specific metabolites. This process must correct for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) that contribute to the mass spectrum. scispace.com Specialized software can simulate the expected isotopic patterns for a given chemical formula and compare them to the experimentally measured data to determine the percentage of the metabolite pool that has been labeled with ¹³C from the tracer. nih.gov

Several bioinformatic tools and platforms are available to facilitate this complex analysis. Some are comprehensive software suites for metabolomics data analysis, while others are specialized scripts or packages for isotope tracing experiments.

Data Processing and Feature Detection: Software like XCMS, MS-DIAL, and vendor-specific platforms (e.g., from Thermo Fisher Scientific, Waters) are used to process raw LC-HRMS files to detect and align metabolic features.

Isotopologue Analysis and Enrichment Calculation: Tools such as IsoCor, Polly, and Escher-Trace are specifically designed for stable isotope tracing data. They automate the process of natural abundance correction and calculate fractional enrichment for metabolites of interest. Methods like Mass Isotopomer Ratio Analysis of U-¹³C Labeled Extracts (MIRACLE) have been developed to use fully ¹³C-labeled extracts as internal standards, which helps correct for metabolite losses during sample preparation and analytical variability like matrix effects. nih.govresearchgate.net

Statistical Analysis and Visualization: After calculating enrichment values, statistical tools are used to identify significant changes between different experimental conditions. Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are common unsupervised and supervised methods, respectively, used to visualize the separation between sample groups based on their metabolic profiles, including labeling patterns. nih.govresearchhub.com Platforms like MetaboAnalyst provide a web-based interface for these statistical analyses. researchhub.com

The ultimate goal of this bioinformatic pipeline is to map the quantified ¹³C enrichment onto metabolic pathways. This allows researchers to visualize the flow of carbon from [5'-13C]uridine through the pyrimidine salvage pathway and into various downstream cellular processes, providing a dynamic view of cellular metabolism. scispace.com

Table 2: Bioinformatic Tools and Their Functions in ¹³C Enrichment Analysis.
Tool/MethodPrimary FunctionApplication in [5'-13C]Uridine Analysis
XCMS / MS-DIALPeak detection, retention time alignment, feature quantificationProcessing raw LC-HRMS data to detect and quantify unlabeled and ¹³C-labeled uridine metabolites.
IsoCor / PollyCorrection for natural isotope abundance, calculation of isotopologue distribution and fractional enrichmentQuantifying the percentage of UMP, UDP, and UTP pools derived from the [5'-13C]uridine tracer.
MIRACLEQuantification using fully ¹³C-labeled extracts as internal standardsImproving the accuracy of quantification by correcting for sample prep and matrix effects. nih.govresearchgate.net
MetaboAnalystStatistical analysis (e.g., PCA, PLS-DA), pathway analysis, data visualizationIdentifying statistically significant differences in ¹³C enrichment between experimental groups and visualizing affected pathways. researchhub.com

Applications of 5 13c Uridine in Metabolic Pathway Elucidation

Central Carbon Metabolism and Energy Homeostasis

[5'-13C]uridine has been instrumental in revealing the intricate connections between nucleotide metabolism and central carbon metabolism, which is the cornerstone of cellular energy production.

Interplay with Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

Tracer experiments using isotopically labeled uridine (B1682114), such as [5'-13C]uridine, have demonstrated that the ribose moiety of uridine can be funneled into glycolysis and the pentose phosphate pathway (PPP). biorxiv.org When cells are in a glucose-limited environment, they can catabolize uridine to generate ribose-1-phosphate (B8699412) (R1P). jourdainlab.org This R1P is then converted to ribose-5-phosphate (B1218738) (R5P), a key intermediate that can enter the PPP. jourdainlab.org The PPP is a crucial pathway that runs parallel to glycolysis and is responsible for producing NADPH, which is essential for reductive biosynthesis and antioxidant defense, as well as precursors for nucleotide synthesis. jourdainlab.orgnih.gov

Research has shown that the carbon from the ribose of uridine can be traced to various intermediates of both the PPP and glycolysis. biorxiv.orgnih.gov This indicates a metabolic flexibility where cells can utilize uridine as an alternative fuel source to support energy production and biosynthesis, particularly under conditions of glucose scarcity. biorxiv.orgnih.gov For instance, in certain cancer cell lines, uridine catabolism has been shown to support proliferation in the absence of glucose. jourdainlab.org

The table below summarizes key findings from studies using labeled uridine to investigate its connection with glycolysis and the PPP.

Cell Type/Model Key Finding Significance
K562 cellsUridine-derived ribose carbons were incorporated into PPP and glycolytic intermediates. biorxiv.orgDemonstrates that uridine can serve as a carbon source for these central metabolic pathways. biorxiv.org
Cancer cell linesGrowth on uridine was correlated with the expression of UPP1, an enzyme in uridine catabolism. jourdainlab.orgHighlights the importance of uridine catabolism for energy in certain cancer types. jourdainlab.org
Primary hepatocytesUridine can be metabolized to support gluconeogenesis. biorxiv.orgShows that uridine's metabolic contribution extends to glucose synthesis. biorxiv.org

Contribution of Uridine-Derived Carbons to TCA Cycle Intermediates

The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP. Isotope tracing studies with labeled uridine have provided direct evidence that carbons from the ribose portion of uridine can enter the TCA cycle. biorxiv.org After being processed through glycolysis to pyruvate, the labeled carbons from [5'-13C]uridine can be converted to acetyl-CoA and enter the TCA cycle. biorxiv.org

This has been observed through the detection of labeled TCA cycle intermediates, such as citrate (B86180) and α-ketoglutarate, in cells cultured with labeled uridine. biorxiv.orgnih.gov The labeling patterns observed in these intermediates confirm that the carbon backbone of uridine's ribose can contribute to the pool of metabolites within the TCA cycle, thus supporting cellular energy production. biorxiv.org This connection is particularly important in cells with mitochondrial dysfunction, where supplementation with uridine has been shown to rescue metabolic deficits. nih.gov

The data table below illustrates the flow of uridine-derived carbons into the TCA cycle.

Labeled Precursor Observed Labeled Metabolite Metabolic Pathway Implication
[5'-13C]UridineLabeled PyruvateEntry point from glycolysis into TCA cycle metabolism. biorxiv.org
[5'-13C]UridineLabeled Citrate (M+2)Direct incorporation of uridine-derived acetyl-CoA into the TCA cycle. biorxiv.org
[5'-13C]UridineLabeled α-KetoglutarateFurther metabolism of uridine-derived carbons within the TCA cycle. nih.gov

Nucleic Acid Metabolism and Biosynthesis Pathways

[5'-13C]uridine is an invaluable tracer for dissecting the complex pathways of nucleic acid synthesis and turnover. As a fundamental component of RNA, uridine's metabolic fate is directly linked to the processes of transcription, RNA processing, and nucleotide salvage.

Elucidation of De Novo and Salvage Pathways of Pyrimidine (B1678525) Nucleotide Synthesis

Cells can produce pyrimidine nucleotides through two main routes: the de novo synthesis pathway, which builds the pyrimidine ring from simple precursors like amino acids and bicarbonate, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. biorxiv.orgmicrobenotes.comnih.gov [5'-13C]uridine is primarily utilized in the salvage pathway, where it is phosphorylated by uridine-cytidine kinase (UCK) to form uridine monophosphate (UMP). wikipedia.orgaging-us.comnih.gov UMP can then be further phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP), which are direct precursors for RNA synthesis. wikipedia.org

By using labeled uridine, researchers can quantify the activity of the salvage pathway relative to the de novo pathway. nih.gov This is crucial for understanding how different cell types and tissues meet their nucleotide demands. For example, many differentiated, non-proliferating cells rely more heavily on the salvage pathway, whereas rapidly dividing cells, such as cancer cells, often upregulate de novo synthesis. nih.govaging-us.com Studies have shown that in certain cancer cells, there is a high dependency on de novo synthesis, making this pathway a target for therapeutic intervention. nih.govbiorxiv.org

The following table outlines the key enzymes and products in the pyrimidine salvage pathway involving uridine.

Enzyme Substrate Product Pathway
Uridine PhosphorylaseUridine + PhosphateUracil (B121893) + Ribose-1-phosphateSalvage wikipedia.org
Uridine-Cytidine Kinase (UCK)Uridine + ATPUridine Monophosphate (UMP) + ADPSalvage wikipedia.orgnih.gov
UMP/CMP KinaseUMP + ATPUridine Diphosphate (UDP) + ADPSalvage wikipedia.org
Nucleoside Diphosphate KinaseUDP + ATPUridine Triphosphate (UTP) + ADPSalvage wikipedia.org

Dynamics of RNA Synthesis, Turnover, and Post-Transcriptional Modification

Metabolic labeling with nucleoside analogs like [5'-13C]uridine is a powerful technique to study the entire lifecycle of RNA, from its synthesis (transcription) to its degradation (turnover). rsc.org When [5'-13C]uridine is supplied to cells, it is incorporated into newly synthesized RNA molecules. nih.govtandfonline.com By tracking the appearance and disappearance of the 13C label in the RNA pool over time, scientists can measure the rates of RNA synthesis and decay for thousands of transcripts simultaneously. nih.govpnas.org

This approach has been used to investigate how RNA dynamics are regulated in various biological contexts, such as cellular responses to stimuli or during disease. tandfonline.com For example, studies have shown that neuronal activity can lead to changes in the synthesis and degradation of specific RNAs in neurons. tandfonline.com Furthermore, this method can be adapted to study post-transcriptional modifications, as the labeled RNA can be isolated and analyzed for various chemical modifications that affect its function and stability. oup.com

Precursor Role in Pyrimidine Nucleotide and Ribosylation Pathways

Uridine, once taken up by the cell, serves as a key precursor for the synthesis of all other pyrimidine nucleotides. Through the salvage pathway, uridine is converted to UMP, which is the central pyrimidine nucleotide from which others are derived. nih.govuoanbar.edu.iq UMP can be phosphorylated to UTP, which can then be aminated to form cytidine (B196190) triphosphate (CTP), another essential building block of RNA. nih.govuoanbar.edu.iq Therefore, tracing the fate of [5'-13C]uridine provides insights into the entire pyrimidine nucleotide synthesis network.

Beyond its role in nucleic acid synthesis, the ribose part of uridine can be utilized in other biosynthetic pathways. After the cleavage of uridine, the resulting ribose-1-phosphate can be converted to phosphoribosyl pyrophosphate (PRPP). oup.com PRPP is a critical molecule that not only feeds back into the de novo and salvage pathways of both purine (B94841) and pyrimidine synthesis but is also a precursor for the synthesis of the amino acids histidine and tryptophan, and for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.govoup.com The use of [5'-13C]uridine allows researchers to trace the contribution of the uridine-derived ribose to these diverse metabolic endpoints.

Investigating Metabolic Adaptations in Cellular and Organismal Models

The use of stable isotope tracers, such as [5'-13C]uridine, is a powerful technique for investigating the intricate metabolic adaptations that occur in various cellular and organismal models. nih.goveurisotop.com By labeling the ribose moiety of uridine, researchers can meticulously track the fate of these carbon atoms as they are incorporated into downstream metabolic pathways. This approach provides a dynamic view of how cells and organisms adjust their metabolism in response to changing conditions, such as nutrient availability or disease states. eurisotop.commdpi.com

One of the key areas where [5'-13C]uridine has proven invaluable is in the study of cancer metabolism. nih.gov Cancer cells are known for their metabolic plasticity, which allows them to thrive in the often nutrient-poor tumor microenvironment. mdpi.com For instance, in pancreatic ductal adenocarcinoma (PDA), a highly lethal cancer, studies have shown that some cancer cells can utilize extracellular uridine as an alternative fuel source, particularly under glucose-deprived conditions. biorxiv.org By employing [5'-13C]uridine tracing, researchers have demonstrated that the ribose portion of uridine is shunted into central carbon metabolism, supporting glycolysis, the tricarboxylic acid (TCA) cycle, and nucleotide biosynthesis. biorxiv.org This metabolic flexibility is often correlated with the expression of uridine phosphorylase 1 (UPP1), an enzyme that cleaves uridine into ribose-1-phosphate and uracil. nih.govbiorxiv.org

In the context of chemo-resistant B-cell acute lymphoblastic leukemia (B-ALL), metabolic adaptations are also critical for cell survival. biorxiv.org Studies have shown that B-ALL cells with active PI3K/mTOR signaling are highly dependent on glucose for de novo uridine synthesis. nih.govbiorxiv.org When these cells are deprived of glucose, their survival is significantly compromised. However, supplementation with uridine can rescue these cells, highlighting a critical metabolic vulnerability. biorxiv.orgnih.gov The use of [5'-13C]uridine in such studies helps to confirm the pathways through which uridine and its components are utilized to sustain cell proliferation.

The data from these tracing experiments can be compiled to understand the relative contributions of different pathways.

Table 1: Metabolic Fate of [5'-13C]Uridine in Pancreatic Ductal Adenocarcinoma (PDA) Cells

MetaboliteLabeling Status in Control CellsLabeling Status in UPP1-Knockout CellsMetabolic Pathway Implication
UridineLabeledLabeledIndicates similar uptake of uridine. biorxiv.org
UMPLabeledReduced LabelingShows decreased flux into the nucleotide salvage pathway. biorxiv.org
UTPLabeledReduced LabelingConfirms reduced downstream nucleotide synthesis. biorxiv.org
LactateLabeledLabeling EliminatedDemonstrates the shunting of uridine-derived ribose into glycolysis. biorxiv.org
TCA Cycle IntermediatesLabeledLabeling DepletedShows the contribution of uridine-derived carbon to the TCA cycle. biorxiv.org

This table summarizes findings from studies on pancreatic cancer cells, illustrating how the knockout of the UPP1 gene affects the metabolism of [5'-13C]uridine. biorxiv.org

Uncovering Mechanisms of Metabolic Regulation in Experimental Systems

[5'-13C]Uridine is a critical tool for dissecting the mechanisms that regulate metabolic pathways in various experimental systems. By tracing the labeled carbon from the ribose of uridine, researchers can gain insights into enzyme kinetics, pathway flux, and the allosteric regulation of metabolic networks under different physiological and pathological states. nih.govmdpi.com This level of detail is essential for understanding how cells control the flow of metabolites to meet their energetic and biosynthetic needs. eurisotop.com

In cancer research, understanding the regulation of nucleotide metabolism is of paramount importance, as these pathways are often dysregulated to support rapid proliferation. nih.gov For example, in B-cell acute lymphoblastic leukemia (B-ALL), cells with high levels of phosphorylated ribosomal protein S6 (pS6+), a marker of active signaling, exhibit a strong dependence on glucose for uridine synthesis. biorxiv.orgnih.gov Isotope tracing with uniformly labeled glucose has shown that these cells channel glucose carbons into the pentose phosphate pathway (PPP) and de novo pyrimidine synthesis to produce uridine. nih.govbiorxiv.org The inhibition of key enzymes in these pathways, such as dihydroorotate (B8406146) dehydrogenase (DHODH), has been shown to be an effective therapeutic strategy in preclinical models. biorxiv.org The use of [5'-13C]uridine in complementary experiments can help to elucidate the compensatory mechanisms that may arise when de novo synthesis is blocked, such as an increased reliance on the salvage pathway.

The application of stable isotope tracing extends to understanding the metabolic regulation in other contexts as well, such as in immune cell function. For instance, the differentiation and function of CD8+ T cells are tightly linked to their metabolic state. nih.gov While many studies have focused on glucose and glutamine metabolism, the principles of isotope tracing can be applied with tracers like [5'-13C]uridine to investigate how nucleotide metabolism is regulated during T cell activation, differentiation, and exhaustion. nih.gov

Table 2: Key Research Findings from [5'-13C]Uridine Tracing Studies

Experimental SystemKey FindingImplication for Metabolic Regulation
Pancreatic Cancer CellsUridine-derived ribose is a significant carbon source for glycolysis and the TCA cycle, dependent on UPP1 expression. biorxiv.orgDemonstrates a regulated metabolic switch to alternative nutrients under nutrient stress. biorxiv.org
B-Cell Acute Lymphoblastic LeukemiapS6+ cells are dependent on glucose for de novo uridine synthesis. biorxiv.orgnih.govHighlights the regulation of nucleotide synthesis by oncogenic signaling pathways. biorxiv.orgnih.gov
General Cancer MetabolismUridine can serve as an alternative energy and carbon source, contributing to ATP, NAD+, and central carbon metabolism intermediates. nih.govReveals the flexibility and regulatory adaptability of cancer cell metabolism. nih.gov

Computational Modeling and Flux Analysis with 5 13c Uridine Data

Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to determine the rates of metabolic reactions within a living cell under steady-state conditions. The fundamental principle involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, becoming incorporated into various downstream metabolites.

The process of ¹³C-MFA typically follows four main steps:

Metabolic Model Generation : A stoichiometric model of the relevant metabolic pathways is constructed. This model defines the scope of the flux analysis, including all known biochemical reactions and their atom transitions.

Labeling Experiment : The biological system (e.g., cell culture) is fed a specifically designed ¹³C-labeled substrate, such as [5'-13C]uridine. The system is allowed to reach a metabolic and isotopic steady state, where the rate of metabolite production and consumption and the isotopic enrichment of metabolites are constant.

Isotopic Measurement : After the labeling experiment, intracellular metabolites are extracted. The distribution of ¹³C within these metabolites (i.e., the mass isotopomer distribution) is precisely measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

Flux Estimation : The measured isotopic labeling data is used to constrain a computational model of metabolism. By minimizing the difference between the experimentally measured labeling patterns and the patterns simulated by the model, a best-fit set of flux values is determined. This provides a quantitative map of the activity of the metabolic network.

When [5'-13C]uridine is used as a tracer, its primary entry point into central metabolism is through the nucleotide salvage pathway. Here, uridine (B1682114) phosphorylase cleaves uridine into uracil (B121893) and ribose-1-phosphate (B8699412). The ¹³C label, located on the ribose moiety, is thus introduced into the cell's pool of sugar phosphates, making it an excellent probe for the pentose (B10789219) phosphate (B84403) pathway and its connections to glycolysis.

Derivation of Metabolic Flux Ratios and Absolute Fluxes from Isotopic Data

The raw data from a ¹³C tracing experiment is the mass isotopomer distribution (MID) of various metabolites, which describes the fractional abundance of molecules with a specific number of ¹³C atoms. For instance, M+1 refers to a metabolite with one ¹³C atom, M+2 with two, and so on. This information is the direct input for calculating metabolic fluxes.

**

Emerging Research Frontiers and Future Directions Utilizing 5 13c Uridine

Integration with Multi-Omics Data for Systems-Level Metabolic Understanding

The integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive, systems-level view of biological processes. e-enm.org In this context, [5'-13C]uridine serves as a critical probe to trace the flux of carbon atoms through specific metabolic pathways, providing dynamic information that complements the static nature of other omics data.

By employing [5'-13C]uridine in conjunction with multi-omics approaches, researchers can elucidate how genetic and transcriptional changes translate into metabolic alterations. e-enm.org For instance, studies in cancer research have demonstrated that integrating transcriptomics and metabolomics can reveal distinct metabolic phenotypes among different molecular subtypes of thyroid cancer. aacrjournals.org This integrated analysis helps in identifying subtype-specific metabolic vulnerabilities that could be targeted for therapy. aacrjournals.org Similarly, in the study of breast cancer, untargeted stable isotope-resolved metabolomics using [U-13C] glucose, a related tracer, has revealed significant alterations in metabolic pathways following treatment, uncovering new potential therapeutic targets. frontiersin.org This approach allows for an unbiased discovery of drug-induced changes in pathway activities. frontiersin.org

The use of [5'-13C]uridine in these multi-omics studies can specifically illuminate the dynamics of pyrimidine (B1678525) nucleotide metabolism and its connections to central carbon metabolism. frontiersin.orgnih.gov This is crucial for understanding diseases characterized by altered metabolism, such as cancer and metabolic disorders. biorxiv.orgfrontiersin.org The insights gained from such integrated analyses are instrumental in building comprehensive computational models of cellular metabolism, which can simulate and predict cellular behavior under various conditions. e-enm.org

Advancements in Isotope Tracing Technologies and Instrumentation for [5'-13C]Uridine Analysis

Recent advancements in analytical instrumentation and methodologies have significantly enhanced the utility of stable isotope tracers like [5'-13C]uridine. biorxiv.org Techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are central to these analyses. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the technique of choice for the clinical diagnosis of purine (B94841) and pyrimidine metabolic disorders due to its high sensitivity and specificity. nih.gov Recent developments in LC-MS/MS methods have improved the quantification of a wide range of ribonucleosides, including modified ones, from small amounts of biological material. rsc.org For instance, improvements in chromatographic separation and mass spectrometric detection have enabled the analysis of both highly and modestly modified RNAs, which is crucial for understanding the epitranscriptome. rsc.orgtandfonline.com These advancements allow for the precise tracking of 13C labels from [5'-13C]uridine as they are incorporated into various metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a non-disruptive way to monitor metabolic processes in real-time. tandfonline.com A novel NMR approach allows for the continuous monitoring of tRNA maturation by introducing 15N isotope-labeled tRNAs into cell extracts, providing temporal information on modification events. tandfonline.com While this specific example uses 15N, similar principles can be applied with 13C-labeled compounds like [5'-13C]uridine to study the dynamics of RNA synthesis and modification.

The combination of these advanced analytical platforms with sophisticated data analysis software enables rapid data acquisition and detailed determination of isotope labeling patterns. biorxiv.org This allows researchers to precisely quantify metabolic fluxes and gain a deeper understanding of cellular metabolic states. nih.gov

Exploring Novel Biological Roles of Uridine (B1682114) Metabolism in Diverse Experimental Models

The application of [5'-13C]uridine is not limited to a single disease or cell type. Its use across diverse experimental models is uncovering novel biological roles of uridine metabolism.

Cancer Metabolism: In pancreatic ductal adenocarcinoma (PDAC), in vivo and in vitro isotope tracing with uniformly labeled [13C5]uridine has shown that uridine can be a source of carbon for the synthesis of ATP, AMP, ADP, and NAD+. nih.gov It also contributes to the labeling of intermediates in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, highlighting its role as an alternative energy and carbon source for cancer cells. nih.gov Furthermore, uridine metabolism is critical for tumorigenesis by supplying UDP-GlcNAc for protein O-GlcNAcylation, a modification that promotes cancer cell survival. nih.gov

Neurobiology: Uridine plays a significant role in the central nervous system. elte.hu It is the primary pyrimidine nucleoside taken up by the brain and is essential for the synthesis of nucleotides used in DNA, RNA, and membrane constituents. elte.hu Uridine supplementation has been shown to promote the synthesis of synaptic membranes and may have neuroprotective effects in models of neurodegenerative diseases. nih.gov The use of [5'-13C]uridine in neuronal models can help to trace the metabolic fate of uridine and its contribution to neuronal plasticity and function.

Metabolic Diseases: Dysregulated uridine homeostasis has been linked to metabolic diseases such as diabetes and obesity. frontiersin.org Plasma uridine levels are known to be higher during fasting and may influence feeding behavior. frontiersin.org By using [5'-13C]uridine as a tracer in animal models of these diseases, researchers can investigate the mechanisms by which uridine metabolism impacts glucose and lipid homeostasis. frontiersin.orgnih.gov

Q & A

Q. How is [5'-13C]uridine synthesized and characterized for isotopic purity?

  • Methodological Answer : [5'-13C]uridine is synthesized via enzymatic or chemical methods. For example, enzymatic phosphorylation of uridine derivatives using POCl3 and pyrophosphate yields 5′-triphosphates, followed by anion-exchange chromatography and HPLC purification for isotopic purity. Characterization involves 1H, 13C, and 31P NMR spectroscopy to confirm structural integrity and isotopic labeling. Mass spectrometry further validates molecular weight and isotopic enrichment (>98% purity) .

Q. What techniques are optimal for detecting and quantifying [5'-13C]uridine in biological samples?

  • Methodological Answer : High-resolution 13C NMR (e.g., 900 MHz 1H/13C HSQC, COSY) is ideal for structural confirmation and tracking isotopic incorporation, though spectral overlap with metabolites like glucose may require careful peak assignment . Alternatively, LC-MS/MS with stable isotope dilution provides high sensitivity for quantification in complex matrices, particularly in metabolic flux studies .

Q. Why is [5'-13C]uridine preferred over non-labeled uridine in metabolic tracing studies?

  • Methodological Answer : 13C labeling enables precise tracking of uridine incorporation into RNA, nucleotide sugars, or lipid biosynthesis pathways. The isotope’s non-radioactive nature ensures safety, while its distinct NMR and MS signatures allow differentiation from endogenous uridine pools, facilitating dynamic flux analysis .

Advanced Research Questions

Q. How can isotopic dilution effects be minimized when using [5'-13C]uridine in metabolic flux analysis (MFA)?

  • Methodological Answer : Design experiments with tracer concentrations exceeding endogenous uridine levels (e.g., 10–20% labeling in cell culture media). Use time-resolved sampling to capture early-phase incorporation before isotopic equilibrium. Computational models (e.g., isotopomer spectral analysis) correct for dilution effects by integrating extracellular metabolite measurements and intracellular pool sizes .

Q. What experimental strategies resolve spectral overlaps in 13C NMR when analyzing [5'-13C]uridine in glucose-rich environments?

  • Methodological Answer : Employ 2D NMR techniques (e.g., HSQC-TOCSY) to separate overlapping 5′-CH2 peaks of uridine from glucose anomers. Alternatively, pre-treat samples with hexokinase to deplete glucose or use deuterated solvents to shift residual water peaks. For complex mixtures, isotopically labeled internal standards improve peak identification .

Q. How do mutations in nucleoside transporters affect [5'-13C]uridine binding affinity, and how is this quantified?

  • Methodological Answer : Use competitive binding assays with 13C CP-MAS NMR or displacement titration. For example, titrate unlabeled uridine against [5'-13C]uridine-bound transporter mutants (e.g., E149C in NupC) and monitor peak intensity changes. Variable contact time NMR simulations estimate dissociation constants (Kd) and off-rates (koff), revealing residue-specific impacts on substrate affinity .

Q. What are the pitfalls in interpreting contradictory Kd values obtained via different methods for [5'-13C]uridine-transporter interactions?

  • Methodological Answer : Discrepancies arise from technique-specific limitations. Titration assays assume slow dissociation rates, while NMR-based methods may underestimate Kd due to signal noise. Validate trends across methods (e.g., WT > S142C > G146C in affinity) rather than absolute values. Cross-reference with functional transport assays (e.g., 14C uptake) to confirm biological relevance .

Q. How can [5'-13C]uridine be integrated into studies of RNA synthesis dynamics under hypoxic conditions?

  • Methodological Answer : Pulse-chase labeling with [5'-13C]uridine, paired with RNA-seq or ribosome profiling, tracks RNA turnover rates. Normalize 13C incorporation to total RNA content via LC-MS. Control for hypoxia-induced nucleotide salvage pathway activation by co-measuring hypoxanthine or uracil levels .

Methodological Design & Data Analysis

Q. What controls are essential when designing [5'-13C]uridine tracer experiments to ensure reproducibility?

  • Methodological Answer : Include unlabeled uridine controls to baseline endogenous metabolite levels. Use stable storage conditions (4°C short-term, -80°C for aliquots) to prevent degradation. Validate tracer solubility via pre-experiment sonication at 37°C and confirm absence of isotopic scrambling via NMR .

Q. How should researchers address discrepancies between in vitro and in vivo [5'-13C]uridine metabolic incorporation rates?

  • Methodological Answer :
    Model in vivo pharmacokinetics (e.g., plasma clearance, tissue distribution) using radiolabeled [14C]uridine analogs. Adjust tracer doses in vivo to match in vitro effective concentrations. Use compartmental modeling to account for barriers like the blood-brain barrier or cellular uptake variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.